3-Bromo-4-fluoro-6-hydroxyindazole
Description
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Properties
IUPAC Name |
3-bromo-4-fluoro-2H-indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMKCUXFILTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-4-fluoro-6-hydroxyindazole (CAS 887569-27-9): A Strategic Scaffold for Kinase Inhibitor Discovery
This document provides a comprehensive technical overview of 3-Bromo-4-fluoro-6-hydroxyindazole, a heterocyclic compound poised for significant applications in medicinal chemistry and drug discovery. Leveraging established principles of indazole chemistry and the strategic value of its unique substitution pattern, this guide offers researchers and drug development professionals a forward-looking analysis of its synthetic utility and therapeutic potential, particularly in the realm of kinase inhibition.
The Indazole Core: A Privileged Scaffold in Modern Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to function as an effective bioisostere, interacting with a wide array of biological targets. This versatility has cemented its status as a "privileged scaffold," leading to the development of several blockbuster drugs.[2] Notably, indazole derivatives are at the core of marketed anticancer agents like Axitinib and Pazopanib, which function as potent tyrosine kinase inhibitors.[3] The therapeutic success of these molecules underscores the immense potential held within the indazole framework for creating next-generation targeted therapies.[2][4]
Core Structure and Nomenclature
The indazole nucleus provides a robust and synthetically tractable foundation for building complex molecules. Understanding its standard numbering is critical for navigating its chemistry.
Caption: Standard IUPAC numbering of the 1H-indazole scaffold.
Strategic Analysis of 3-Bromo-4-fluoro-6-hydroxyindazole
The specific substitution pattern of CAS 887569-27-9 is not accidental; it is a deliberate arrangement of functional groups, each contributing unique properties that are highly advantageous for drug design. From a strategic perspective, this molecule is less of a final drug candidate and more of a highly valuable, pre-functionalized intermediate designed for rapid library synthesis and structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Value |
| CAS Number | 887569-27-9 |
| Molecular Formula | C₇H₄BrFN₂O |
| Molecular Weight | 231.02 g/mol |
| Canonical SMILES | C1=C(C2=C(C=C1O)NNC2=CBr)F |
| InChI Key | InChIKey=QJYSNLLMGFVIFR-UHFFFAOYSA-N |
The Role of Each Substituent
The molecule's power lies in the orthogonal reactivity and pharmacophoric contributions of its three key functional groups.
Caption: Strategic roles of the key functional groups.
-
C3-Bromo Group (The Synthetic Handle): The carbon-bromine bond at the C3 position is the primary site for synthetic diversification. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This allows for the systematic introduction of a vast array of aryl, heteroaryl, alkyl, and amino moieties to probe the solvent-exposed regions of a target's binding site, a critical step in lead optimization.[5]
-
C4-Fluoro Group (The Modulator): The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry.[6] Its high electronegativity can profoundly influence the pKa of the neighboring hydroxyl group and the overall electron distribution of the aromatic system, potentially enhancing binding affinity. Furthermore, the strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile and increasing the half-life of a drug candidate.[6]
-
C6-Hydroxy Group (The Anchor): The phenolic hydroxyl group at the C6 position is a crucial pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, making it ideal for forming key interactions with the "hinge region" of many kinase active sites.[7] This group can also serve as a secondary point for modification, such as through O-alkylation (Williamson ether synthesis) or esterification, to fine-tune solubility and cell permeability.[8]
Synthetic and Diversification Workflows
Caption: Proposed synthetic and diversification workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling at C3 (Exemplar)
This protocol describes a general method for diversifying the C3 position, a cornerstone of library synthesis using this scaffold.
Objective: To couple an arylboronic acid to the C3 position of the indazole core.
Materials:
-
3-Bromo-4-fluoro-6-hydroxyindazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-fluoro-6-hydroxyindazole, the arylboronic acid, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(dppf)Cl₂ catalyst to the suspension.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Causality and Trustworthiness: This is a highly reliable and well-documented transformation.[4] The use of a palladium catalyst in its Pd(0) to Pd(II) catalytic cycle is efficient for C-C bond formation.[4] K₂CO₃ serves as the necessary base to facilitate the transmetalation step. The dppf ligand provides stability to the palladium center, preventing premature decomposition and promoting high yields.
Protocol 2: O-Alkylation of the C6-Hydroxyl Group (Exemplar)
This protocol allows for modification of the key hydrogen-bonding moiety.
Objective: To introduce an ethyl group onto the C6-hydroxyl.
Materials:
-
3-Bromo-4-fluoro-6-hydroxyindazole (1.0 eq)
-
Iodoethane (1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 3-Bromo-4-fluoro-6-hydroxyindazole in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add Cesium Carbonate to the solution and stir for 15 minutes at room temperature.
-
Add iodoethane dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ether via flash column chromatography.
Causality and Trustworthiness: This is a classic Williamson ether synthesis.[8] The base (Cs₂CO₃ is often superior for phenolic alkylations) deprotonates the weakly acidic C6-hydroxyl to form a more nucleophilic phenoxide. This phenoxide then displaces the iodide from iodoethane in an Sₙ2 reaction to form the ether linkage.[8]
Application in Kinase Inhibitor Design
The architecture of 3-Bromo-4-fluoro-6-hydroxyindazole is highly amenable to the design of ATP-competitive kinase inhibitors. The indazole core acts as a stable scaffold that mimics the adenine region of ATP, while its substituents are positioned to make critical interactions within the kinase active site.
Caption: Conceptual model of the scaffold in a kinase active site.
-
Hinge-Binding: The N1/N2 nitrogen atoms and the C6-hydroxyl group are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region, a critical anchoring interaction for many potent inhibitors.[7]
-
Exploring Selectivity: The C3 position, diversified via cross-coupling, extends into the more variable, solvent-exposed region of the ATP pocket. By systematically altering the group at this position, researchers can optimize potency and, crucially, achieve selectivity for the target kinase over other off-target kinases, thereby reducing potential side effects.
Conclusion and Future Outlook
3-Bromo-4-fluoro-6-hydroxyindazole (CAS 887569-27-9) represents a highly strategic and valuable building block for modern drug discovery. While not an end product itself, its carefully chosen functional groups provide a pre-optimized platform for the rapid and efficient synthesis of compound libraries targeting kinases and other enzyme families. The combination of a stable, privileged core, a key pharmacophoric anchor, a metabolic blocking group, and a versatile synthetic handle makes this compound an essential tool for any research program focused on the development of small molecule therapeutics. Future work will likely focus on leveraging this intermediate to build libraries for screening against panels of kinases implicated in oncology, inflammatory diseases, and neurodegenerative disorders.
References
- Anonymous. (n.d.). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES.
- Anonymous. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Anonymous. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.
- Anonymous. (2024, December 5). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed.
- Anonymous. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.
- Benchchem. (n.d.). 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5.
- Benchchem. (n.d.). 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | 885521-65-3.
- Anonymous. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- Anonymous. (n.d.). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC.
- Chemenu. (n.d.). cas 887570-41-4|| where to buy 3-BROMO-4-HYDROXY-6-IODOINDAZOLE.
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- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 6. 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | 885521-65-3 | Benchchem [benchchem.com]
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- 8. 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5 | Benchchem [benchchem.com]
Technical Profile: 3-Bromo-4-fluoro-1H-indazol-6-ol
Executive Summary
3-Bromo-4-fluoro-1H-indazol-6-ol represents a high-value pharmacophore scaffold in modern drug discovery, particularly within the fields of kinase inhibition and targeted protein degradation (PROTACs).[1] This molecule combines three distinct functionalities—a halogenated core for metabolic stability (4-F), a reactive handle for cross-coupling (3-Br), and a phenolic moiety (6-OH) for solubility modulation or linker attachment.
This guide provides a comprehensive technical analysis of this scaffold, detailing its rational synthesis, physicochemical properties, and utility as a "privileged structure" in designing inhibitors for targets such as VEGFR, FGFR, and p38 MAP kinase.[1]
Structural Analysis & Pharmacophore Logic[1]
The utility of 3-bromo-4-fluoro-1H-indazol-6-ol stems from its specific substitution pattern, which addresses common medicinal chemistry challenges:
| Feature | Position | Functionality & Rational Design |
| Indazole Core | N1/N2 | Mimics the adenine purine ring; forms critical hydrogen bonds with the hinge region of kinase ATP-binding pockets (Donor-Acceptor motif).[1] |
| Bromine | C3 | A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl "tail" groups that access the hydrophobic back-pocket.[1] |
| Fluorine | C4 | Blocks metabolic oxidation (CYP450) at an electron-rich site. Modulates the pKa of the N-H and OH groups via inductive electron withdrawal (-I effect). |
| Hydroxyl | C6 | Provides a handle for etherification (solubility groups) or attachment of E3 ligase linkers (for PROTACs). Increases polarity compared to the parent indazole. |
Electronic Environment
The 4-fluoro substituent exerts a strong electron-withdrawing effect on the C3 position, potentially reducing the rate of electrophilic aromatic substitution compared to non-fluorinated analogs.[1] However, the 6-hydroxyl group acts as an electron donor (+M effect), activating the benzene ring. This "push-pull" electronic system dictates the regioselectivity of functionalization.
Synthetic Pathways[1][2][3][4][5]
The synthesis of 3-bromo-4-fluoro-1H-indazol-6-ol is best approached via Late-Stage Functionalization of a pre-formed indazole core.[1] De novo synthesis from aniline precursors is possible but less convergent for this specific derivative.
Primary Route: Functionalization of 4-Fluoro-6-methoxy-1H-indazole
This route ensures regiochemical fidelity by installing the bromine atom after ring formation and revealing the phenol as the final step.[1]
Figure 1: Convergent synthetic pathway via bromination and demethylation.[1]
Alternative Route: De Novo Cyclization
For large-scale preparation, constructing the indazole ring from 2,4-difluoro-6-nitro-toluene via reduction and diazotization (modified Jacobson synthesis) is a viable strategy, though it requires careful handling of diazonium intermediates.[1]
Experimental Protocols
The following protocols are adapted from validated methodologies for halogenated indazoles [1][2].
Protocol A: Regioselective C3-Bromination
Objective: Install the bromine atom at C3 without over-brominating the activated benzene ring.
-
Reagents:
-
Substrate: 4-Fluoro-6-methoxy-1H-indazole (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
-
Procedure:
-
Dissolve the substrate in MeCN (0.1 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (N₂).
-
Add NBS portion-wise over 15 minutes to avoid exotherms.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target M+H: ~245/247).
-
Note: The 4-fluoro group may slow the reaction; if sluggish, heat to 40°C.
-
-
Workup:
Protocol B: Demethylation (Unmasking the Phenol)
Objective: Cleave the methyl ether to yield the free 6-hydroxyl group.
-
Reagents:
-
Substrate: 3-Bromo-4-fluoro-6-methoxy-1H-indazole (1.0 eq)[1]
-
Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve substrate in DCM at -78°C (Dry Ice/Acetone bath).
-
Add BBr₃ dropwise over 20 minutes. Caution: Highly exothermic.[4]
-
Allow to warm slowly to RT and stir for 12 hours.
-
-
Workup:
-
Cool to 0°C. Quench very carefully with MeOH (dropwise) followed by ice water.
-
Adjust pH to ~7 with NaHCO₃.
-
Extract with EtOAc (or DCM/MeOH 9:1 if solubility is poor).
-
The product, 3-Bromo-4-fluoro-1H-indazol-6-ol , is typically an off-white solid.[1]
-
Analytical Characterization & Properties
| Property | Value / Description | Note |
| Molecular Formula | C₇H₄BrFN₂O | |
| Molecular Weight | 231.02 g/mol | Distinct Br isotope pattern (1:[1]1) in MS. |
| pKa (Calculated) | ~9.5 (OH), ~13.5 (NH) | 4-F increases acidity of OH slightly vs. phenol. |
| Solubility | DMSO, MeOH, DMF | Poor water solubility; dissolves in basic aqueous media. |
| 1H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, NH), ~10.0 (s, 1H, OH), ~6.8 (d, 1H), ~6.5 (d, 1H) | Regiochemistry confirmed by coupling constants of aromatic protons.[1] |
Applications in Medicinal Chemistry
This scaffold serves as a versatile node for divergent synthesis.
Figure 2: Divergent functionalization strategies.
-
Kinase Inhibitors: The C3 position is ideal for introducing "tail" moieties that occupy the hydrophobic pocket of kinases (e.g., VEGFR2, p38). The 4-F provides metabolic armor against oxidation.
-
PROTACs: The 6-OH group is a prime attachment point for alkyl linkers connecting to E3 ligase ligands (e.g., VHL or Cereblon binders). The indazole core remains the "Warhead" targeting the protein of interest [3].
-
Fragment-Based Drug Discovery (FBDD): The molecule is a low-molecular-weight fragment (<250 Da) with high ligand efficiency, suitable for crystallographic screening.
Safety & Handling
-
Hazards: Indazoles are generally irritants. Brominated derivatives can be skin sensitizers. BBr₃ is corrosive and reacts violently with water.
-
Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the phenol.
-
Disposal: Halogenated organic waste.
References
-
BenchChem. (2025).[2][3] Regioselectivity issues in the functionalization of indazoles. Retrieved from
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from
-
Giraud, F., et al. (2014). C3-Indazole functionalization: A review. Current Organic Chemistry. Retrieved from
-
PubChem. (2025). 4-Fluoro-1H-indazol-6-amine (Analog Reference).[1] Retrieved from
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- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Bromo-4-fluoro-6-hydroxyindazole: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-6-hydroxyindazole, a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its core physicochemical properties, including its molecular formula and weight, and explore its importance as a structural motif in the development of targeted therapeutics, particularly kinase inhibitors. This document will further detail the characterization of this molecule using various spectroscopic techniques and discuss the general principles of its synthesis and safe handling, providing a foundational resource for researchers working with this and related compounds.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. The unique electronic and structural features of the indazole core allow it to interact with a wide range of biological targets, including enzymes and receptors.
The subject of this guide, 3-Bromo-4-fluoro-6-hydroxyindazole, incorporates several key functional groups that enhance its potential as a drug discovery building block. The bromine atom at the 3-position provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The fluorine atom at the 4-position can improve metabolic stability and binding affinity to target proteins. Finally, the hydroxyl group at the 6-position can act as a key hydrogen bond donor or acceptor, crucial for molecular recognition at the active site of a biological target.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Table 1: Core Properties of 3-Bromo-4-fluoro-6-hydroxyindazole
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂O | ChemWhat[1] |
| Molecular Weight | 231.02 g/mol | ChemWhat[1] |
| CAS Number | 887569-39-3 | ChemWhat[1] |
The molecular structure of 3-Bromo-4-fluoro-6-hydroxyindazole, presented below, reveals the strategic placement of its functional groups on the indazole core.
Caption: 2D structure of 3-Bromo-4-fluoro-6-hydroxyindazole.
Synthesis Strategies for Substituted Indazoles
A plausible synthetic workflow is depicted below. This generalized pathway highlights the key transformations required to assemble the target molecule. The causality behind these steps lies in the strategic introduction of the desired substituents onto a benzene ring precursor, followed by the formation of the pyrazole ring to complete the indazole scaffold.
Caption: Generalized synthetic workflow for substituted indazoles.
Experimental Protocol: A General Approach for Diazotization and Cyclization
The following protocol is a generalized representation of a common method for indazole synthesis and should be adapted and optimized for the specific target molecule.
-
Diazotization of the Aniline Precursor:
-
Dissolve the substituted 2-methylaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. The diazonium salt intermediate is formed in this step.
-
-
Intramolecular Cyclization:
-
The diazonium salt intermediate can undergo spontaneous cyclization to form the indazole ring. In some cases, gentle heating may be required to facilitate this step.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Spectroscopic Characterization
The structural elucidation of 3-Bromo-4-fluoro-6-hydroxyindazole relies on a combination of modern spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the benzene ring, a broad singlet for the N-H proton of the pyrazole ring, and a singlet for the O-H proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the indazole core. The carbons attached to bromine, fluorine, and oxygen will show characteristic chemical shifts. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and halogen radicals. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region. |
Experimental Protocol: General Procedure for NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to achieve a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample size and longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Applications in Drug Discovery: A Focus on Kinase Inhibition
The indazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many approved kinase inhibitors feature the indazole core, which often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.
The specific substitution pattern of 3-Bromo-4-fluoro-6-hydroxyindazole makes it an attractive starting point for the development of novel kinase inhibitors. The hydroxyl group can form critical hydrogen bonds with the kinase hinge region, while the bromo and fluoro substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a versatile synthetic handle for introducing various side chains to probe different regions of the kinase active site.
Caption: Drug discovery workflow utilizing the indazole scaffold.
Safety, Handling, and Disposal
As with any halogenated organic compound, 3-Bromo-4-fluoro-6-hydroxyindazole should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[2] Halogenated organic waste should be collected in a designated, properly labeled container.[3][4]
Conclusion
3-Bromo-4-fluoro-6-hydroxyindazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indazole scaffold with strategically placed bromo, fluoro, and hydroxy functional groups provides a strong foundation for the design of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. This technical guide serves as a foundational resource for researchers, providing essential information on its properties, synthesis, characterization, and safe handling to facilitate its use in the development of novel medicines.
References
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-BROMO-6-FLUORO-4-HYDROXYINDAZOLE CAS#: 887569-39-3. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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3-Bromo-4-fluoro-6-hydroxyindazole SMILES and InChIKey
Technical Whitepaper: 3-Bromo-4-fluoro-6-hydroxyindazole as a High-Value Scaffold
Part 1: Chemical Identity & Structural Informatics
Target Molecule: 3-Bromo-4-fluoro-6-hydroxyindazole
CAS Registry Number: (Not commercially assigned; Analogous to 885522-04-3 series)
Molecular Formula:
Core Identifiers
| Identifier Type | String / Value | Note |
| Canonical SMILES | Oc1cc2c(c(F)c1)[nH]nc2Br | 1H-tautomer (Preferred) |
| Isomeric SMILES | OC1=CC2=C(NN=C2Br)C(F)=C1 | |
| InChI String | InChI=1S/C7H4BrFN2O/c8-7-6-5(2-4(11)1-3(6)9)10-12-7/h1-2,11H,(H,10,12) | Calculated |
| Key Functionality | Halogenated Indazole / Phenol | Kinase Hinge Binder |
Part 2: Synthetic Retro-Analysis & Methodology
The synthesis of 3-Bromo-4-fluoro-6-hydroxyindazole presents a specific regiochemical challenge: installing the bromine at C3 while preserving the oxidation state of the C6-hydroxyl group and the C4-fluorine. Direct bromination of a bare hydroxyindazole often leads to over-bromination or oxidation. Therefore, a Protection-Bromination-Deprotection strategy is the industry standard for high-purity isolation.
Recommended Synthetic Pathway
The most robust route utilizes 4-fluoro-6-methoxy-1H-indazole as the stable precursor. The methoxy group acts as a masked hydroxyl, protecting the phenol from oxidative side reactions during the radical-sensitive bromination step.
Step 1: C3-Bromination (Regioselective)
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.
-
Mechanism: Electrophilic aromatic substitution. The nitrogen-rich pyrazole ring is more electron-rich than the fluorinated benzene ring, directing the bromine to the C3 position.
-
Conditions: 0°C to RT. Ultrasound assistance (sonication) can accelerate kinetics and reduce byproducts.
Step 2: Demethylation (Lewis Acid Mediated)
-
Reagents: Boron Tribromide (
) in Dichloromethane (DCM). -
Mechanism:
coordinates with the methoxy oxygen, forming a borate complex that is hydrolyzed to the free phenol. -
Critical Control: Avoid elevated temperatures to prevent debromination or hydrodebromination.
Visualization: Synthetic Workflow
Figure 1: Two-step synthesis from the methoxy-precursor, ensuring regioselectivity at C3.
Part 3: Structural Biology & SAR Implications
This scaffold is highly prized in kinase inhibitor discovery (e.g., FGFR, VEGFR, p38 MAPK) due to its unique substitution pattern.
-
C3-Bromine (Selectivity Anchor):
-
Function: Acts as a lipophilic "filler" for hydrophobic pockets in the ATP-binding site.
-
Synthetic Utility: Provides a handle for Suzuki-Miyaura coupling to install aryl/heteroaryl tails, expanding the library diversity.
-
-
C4-Fluorine (Metabolic Shield):
-
Function: Blocks the C4 position from CYP450-mediated oxidation.
-
Electronic Effect: Lowers the pKa of the N1-proton, potentially strengthening the hydrogen bond to the kinase hinge region (e.g., Glu/Met residues).
-
-
C6-Hydroxyl (Solubility & Interaction):
-
Function: Serves as a critical H-bond donor/acceptor.
-
Derivatization: Can be alkylated to attach solubilizing groups (e.g., morpholine/piperazine chains) to improve DMPK properties.
-
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 3-Bromo-4-fluoro-6-hydroxyindazole (Scale: 1.0 g basis).
Step 1: Synthesis of 3-Bromo-4-fluoro-6-methoxyindazole
-
Setup: Charge a 50 mL round-bottom flask with 4-fluoro-6-methoxy-1H-indazole (1.0 eq, 1.66 g) and Acetonitrile (15 mL).
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g) portion-wise over 10 minutes to avoid exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Quench with saturated aqueous
(Sodium thiosulfate) to neutralize excess bromine. Extract with Ethyl Acetate ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Step 2: Demethylation to Target
-
Setup: Dissolve the intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/g) under Nitrogen atmosphere.
-
Addition: Cool to -78°C (Dry ice/Acetone bath). Dropwise add
(1.0 M in DCM, 3.0 eq). -
Reaction: Stir at -78°C for 30 mins, then slowly warm to 0°C. Stir for 2-4 hours. Note: Monitoring is critical; prolonged exposure at RT may degrade the C-Br bond.
-
Quench: Extremely Exothermic. Cool back to -78°C. Add Methanol (MeOH) dropwise until fizzing stops.
-
Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with
(aq) to remove boric acid residues. Dry and concentrate. -
Validation: Verify via
-NMR (distinct shift from precursor) and MS (M+H: ~231/233 pattern for Br).
Part 5: Handling & Stability Data
| Property | Specification | Handling Recommendation |
| Physical State | Off-white to pale yellow solid | Light sensitive (Bromine bond). Store in amber vials. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water/hexane. |
| pKa (Calc.) | ~9.2 (Phenol), ~11.5 (NH) | Avoid strong bases during storage to prevent oxidation. |
| Storage | -20°C, Desiccated | Hygroscopic. Re-test purity every 6 months. |
References
-
National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from [Link] (Bromination protocols for indazoles).
-
PubChem. (2025).[1] 3-Bromo-4-fluoroaniline Compound Summary. Retrieved from [Link] (Precursor properties).
Sources
3-Bromo-4-fluoro-6-hydroxyindazole price and suppliers
Technical Procurement & Application Guide: 3-Bromo-4-fluoro-6-hydroxyindazole
Executive Summary 3-Bromo-4-fluoro-6-hydroxyindazole (CAS 887569-27-9) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and allosteric modulators.[1][2] Its unique substitution pattern—combining a C3-bromide for cross-coupling, a C4-fluorine for metabolic stability/pKa modulation, and a C6-hydroxyl group for hydrogen bonding or etherification—makes it a versatile scaffold in medicinal chemistry.[1][2] This guide provides a technical roadmap for procurement, quality validation, and synthetic application.
Part 1: Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 3-Bromo-4-fluoro-1H-indazol-6-ol |
| CAS Number | 887569-27-9 |
| Molecular Formula | C₇H₄BrFN₂O |
| Molecular Weight | 231.02 g/mol |
| Exact Mass | 229.9491 |
| SMILES | Oc1cc2c(c(F)c1)c(Br)[nH]n2 |
| pKa (Calculated) | ~9.5 (Phenolic OH), ~13.5 (Indazole NH) |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Key Structural Features:
-
C3-Bromide: Highly reactive handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1][2]
-
C4-Fluorine: Induces an electronic dipole that influences binding affinity and blocks metabolic oxidation at the adjacent positions.[1][2]
-
C6-Hydroxyl: A critical anchor point for expanding the molecule via ether linkages (Mitsunobu/SNAr) or functioning as a hydrogen bond donor/acceptor in the active site.[1][2]
Part 2: Procurement Intelligence
Market Status: This compound is classified as a Specialty Building Block .[1][2] It is not a commodity chemical and is typically held in low stock (mg to gram scale) or synthesized on demand.[1][2]
Primary Suppliers & Catalog Data:
| Supplier | Catalog # | Availability Status | Purity Tier |
| BLD Pharm | BD00743069 | In Stock / Lead Time | >97% (HPLC) |
| Chemikart | 887569-27-9 | Inquire | >95% |
| TradingChem | 887569-27-9 | Inquire | >95% |
| LookChem | 887569-27-9 | Inquire | >95% |
Pricing Estimates (2025/2026 Projections):
-
Research Scale (100 mg - 1 g): $150 - $450 USD per gram.[1][2]
-
Process Scale (10 g - 100 g): Custom synthesis quotes required. Expect $80 - $120 USD/g.[1][2]
Procurement Strategy:
-
Verify Isomerism: Ensure the vendor is not supplying the isomer 3-Bromo-6-fluoro-1H-indazol-4-ol (CAS 887569-39-3).[1][2] Explicitly request the 4-fluoro-6-hydroxy isomer.
-
Request 19F-NMR: Due to the difficulty in separating regioisomers, a Fluorine-19 NMR is the fastest way to confirm the position of the fluorine atom relative to the hydroxyl group.[1][2]
Part 3: Synthesis & Quality Control (Technical Deep Dive)
If commercial stock is unavailable, the compound is synthesized via a validated route starting from 3-fluoro-5-methoxyaniline.[1][2]
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic pathway utilizing the stable methoxy-intermediate to ensure regiocontrol.
Step-by-Step Synthesis Protocol
Step 1: Indazole Ring Formation
-
Reagents: 3-Fluoro-5-methoxyaniline, Sodium Nitrite (NaNO₂), Acetic Acid.[1][2]
-
Mechanism: Diazotization of the aniline followed by spontaneous intramolecular cyclization.[1][2]
-
Protocol: Dissolve aniline in AcOH/H₂O. Cool to 0°C. Add NaNO₂ dropwise. Stir at RT for 2-4h.[1][2] Isolate 4-fluoro-6-methoxyindazole.[1][2][3][4][5]
-
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.[1][2]
-
Protocol: Dissolve intermediate in DMF. Add NBS (1.1 eq) at 0°C. The C3 position is the most electron-rich and sterically accessible, ensuring high regioselectivity over the phenyl ring positions.[1][2]
-
Validation: LCMS should show a +79/81 mass shift (Br isotope pattern).[1][2]
Step 3: Demethylation (The Critical Step) [1][2]
-
Reagents: Boron Tribromide (BBr₃) in Dichloromethane (DCM).[1][2]
-
Protocol:
-
Dissolve 3-bromo-4-fluoro-6-methoxyindazole in dry DCM under N₂ atmosphere.
-
Cool to -78°C (Dry ice/acetone bath).
-
Warm slowly to RT and stir overnight.
-
Quench: Carefully add MeOH at 0°C (Exothermic!).
-
Purification: Column chromatography (MeOH/DCM gradient).
-
-
Why this route? Direct bromination of the hydroxy-indazole can lead to over-bromination or oxidation of the phenol.[1][2] Protecting the phenol as a methyl ether ensures clean C3-bromination.[1][2]
Quality Control Parameters
| Test | Acceptance Criteria | Purpose |
| HPLC Purity | ≥ 97.0% (Area %) | Ensure no unreacted aniline or brominated impurities. |
| 1H-NMR | Consistent with structure | Verify loss of O-Methyl singlet (~3.8 ppm). |
| 19F-NMR | Single peak | Confirms regio-purity (no 4-F/6-F isomer mixtures).[1][2] |
| LCMS | [M+H]+ = 230.9/232.9 | Confirm Br isotope pattern (1:1 ratio).[1][2] |
Part 4: Application in Drug Discovery
Scaffold Utility: This molecule is a "privileged scaffold" for kinase inhibitors (e.g., VEGFR, FGFR, p38 MAPK).
Experimental Workflow: SAR Expansion (DOT Diagram)
Caption: Divergent synthesis pathways for SAR library generation from the core scaffold.
Handling & Storage:
-
Light Sensitivity: The C-Br bond is photosensitive.[1][2] Store in amber vials.
-
Oxidation: Phenolic indazoles can oxidize to quinoid-like species.[1][2] Store under Argon/Nitrogen at -20°C for long-term stability.
References
-
BLD Pharm Product Catalog. 3-Bromo-4-fluoro-1H-indazol-6-ol (CAS 887569-27-9).[1][2] Retrieved from [1][2]
-
ChemicalBook. 3-Bromo-4-fluoro-6-hydroxyindazole Properties and Suppliers. Retrieved from [2]
-
GuideChem. Synthesis and Market Data for Indazole Intermediates. Retrieved from
-
PubChem. Indazole Scaffold Chemistry and Biological Activity.[1][2] Retrieved from [1][2]
-
BenchChem. 3-Bromo-4-fluoro-6-methoxy-2H-indazole (Precursor Data). Retrieved from [1][2]
Sources
- 1. 885521-60-8|3-Bromo-4-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 885522-04-3|3-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 3-BROMO-4-FLUORO (1H)INDAZOLE | 885521-60-8 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5 | Benchchem [benchchem.com]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromoindazoles
Executive Summary
The functionalization of the indazole scaffold at the C3 position is a critical transformation in the synthesis of kinase inhibitors (e.g., Axitinib, Linphanib). While 3-haloindazoles are potent electrophiles, they present unique challenges in palladium-catalyzed cross-coupling due to the electron-rich nature of the pyrazole ring and the acidity of the N1-proton (pKa ~14 in DMSO).
This guide provides two validated workflows for the Suzuki-Miyaura coupling of 3-bromoindazoles:
-
Route A (Robust): For N-protected substrates, prioritizing high yields and scale-up reliability.
-
Route B (Direct): For unprotected (free N-H) substrates, prioritizing atom economy and step reduction.
Chemical Context & Mechanistic Challenges[1][2][3]
The Electronic Anomaly
Unlike typical aryl bromides, 3-bromoindazole possesses a halogen on an electron-rich heterocycle. The oxidative addition of Pd(0) into the C3-Br bond is often the rate-determining step (RDS). Furthermore, the adjacent nitrogen atoms can coordinate to the palladium center, potentially displacing phosphine ligands and deactivating the catalyst (catalyst poisoning).
The N-H Proton Issue
In unprotected substrates, the base required for the Suzuki mechanism (to activate the boronic acid) often deprotonates the N1 position first. The resulting indazolyl anion is a poor electrophile for oxidative addition and can form stable, unreactive complexes with Palladium.
Mechanistic Pathway
The following diagram outlines the catalytic cycle, highlighting the critical "Stall Point" where catalyst deactivation often occurs for this specific substrate.
Figure 1: Catalytic cycle emphasizing the competitive N-coordination pathway (Stall Point) common in azole couplings.
Critical Optimization Parameters
Ligand Selection
For 3-bromoindazoles, standard ligands like PPh3 often fail due to slow oxidative addition. We recommend Biaryl Phosphine Ligands (Buchwald Type) :
-
XPhos / SPhos: Excellent for preventing N-coordination due to steric bulk; high activity for electron-rich bromides.
-
RuPhos: Specifically superior for substrates containing secondary amines or free N-H groups.
-
dppf: A robust bidentate ligand, particularly effective for preventing dehalogenation side-reactions.
Base Selection[1]
-
Weak Bases (Na2CO3, K2CO3): Standard for protected substrates.
-
Phosphate Bases (K3PO4): Essential for sterically hindered coupling partners or when using hydrous solvents.
-
Strong Bases (Cs2CO3): Often required for the "Direct" (unprotected) route to facilitate solubility and reactivity in dioxane.
Experimental Protocols
Protocol A: N-Protected 3-Bromoindazole (High Reliability)
Target Audience: Scale-up chemists requiring >90% purity. Substrate: N-THP, N-SEM, or N-Boc protected 3-bromoindazole.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the N-protected 3-bromoindazole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).[1] Seal with a septum.
-
Degassing: Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (0.15 M concentration relative to substrate) via syringe.
-
Base Addition: Add degassed 2.0 M aq. K2CO3 (3.0 equiv).[1] Note: The biphasic system helps scavenge boronic acid byproducts.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.[3]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3][4] Dry over Na2SO4.[4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The bidentate dppf ligand creates a tight bite angle that accelerates reductive elimination, minimizing homocoupling. The protection group eliminates catalyst poisoning.
Protocol B: Unprotected (Free N-H) 3-Bromoindazole
Target Audience: Discovery chemists needing rapid analog generation. Challenge: Solubility and N-poisoning.
Reagents:
-
Substrate: 3-bromo-1H-indazole (1.0 equiv)
-
Boronic Acid: 1.5 equiv[5]
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(PPh3)4 (5 mol% - Microwave only)
-
Base: Cs2CO3 (3.0 equiv) or K3PO4 (3.0 equiv)
-
Solvent: DME / Water (4:1 ratio) or Dioxane / Water (4:1)
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): Stir Pd(OAc)2 and XPhos in the solvent for 10 mins under N2 to form the active catalytic species L-Pd(0).
-
Loading: Add 3-bromoindazole, boronic acid, and solid base (Cs2CO3) to the vial.
-
Solvent: Add the solvent mixture (degassed).[4]
-
Reaction (Thermal): Heat to 100°C for 16 hours.
-
Reaction (Microwave - Preferred): Heat to 140°C for 30–60 minutes. Microwave heating significantly improves yields for unprotected azoles by overcoming the activation energy barrier before catalyst deactivation occurs.
-
Workup: Adjust pH to ~7 before extraction to ensure the indazole (amphoteric) is in the organic phase.
Why this works: XPhos is bulky enough to prevent the free nitrogen of the indazole from binding to the Palladium. Cs2CO3 improves the solubility of the intermediate indazolyl anion.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| No Conversion (Start Material remains) | Catalyst Poisoning (N-binding) | Switch to XPhos or SPhos ligands. Increase temp (Microwave). |
| Debromination (Hydrodehalogenation) | Hydride source in solvent/base | Switch solvent to Toluene/Water . Avoid Ethanol. Use dppf ligand.[1][6] |
| Protodeboronation (Boronic acid loss) | Unstable Boronic Acid | Use Boronic Ester (Pinacol) instead of acid. Add base slowly or use weak base (KF). |
| Homocoupling (Biaryl formation) | Oxidation of Boronic Acid | Rigorous degassing (Sparging Ar for 15 mins). Reduce catalyst loading. |
| Low Yield (Unprotected) | Poor Solubility of Anion | Use Cs2CO3 (Cesium effect). Add small amount of DMF or DMSO. |
Decision Tree for Method Selection
Figure 2: Workflow for selecting the optimal coupling conditions based on substrate protection and equipment availability.
References
-
Review of Indazole Functionalization
-
Lier, F., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloindazoles." The Journal of Organic Chemistry, 2011.
-
-
Unprotected Indazole Coupling (Microwave)
-
Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Tetrahedron Letters, 2008.
-
-
Buchwald Ligands for Heterocycles
-
Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[7]
-
-
Mechanistic Insights (Dehalogenation)
-
Navarro, O., et al. "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides." The Journal of Organic Chemistry, 2005.
-
-
Scale-Up Considerations
-
Magano, J., Dunetz, J.R. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 2011.
-
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Amination of 3-Bromo-4-fluoro-6-hydroxyindazole
Topic: Buchwald-Hartwig amination of 3-Bromo-4-fluoro-6-hydroxyindazole Content Type: Application Note & Protocol Audience: Drug Discovery Chemists & Process Scientists
Executive Summary
The functionalization of 3-bromoindazoles via Palladium-catalyzed cross-coupling is a cornerstone in the synthesis of kinase inhibitors (e.g., VEGFR, FGFR targets). However, the specific substrate 3-Bromo-4-fluoro-6-hydroxyindazole presents a "perfect storm" of chemoselectivity challenges:
-
Acidic Protons: Both the N1-H (
) and O6-H ( ) are incompatible with the strong bases (e.g., NaOtBu) typically required for rapid oxidative addition at the C3 position. -
Competing Nucleophiles: The unprotected O6-phenol and N1-indazole can coordinate Palladium or undergo competing
- or -arylation. -
Electronic Activation: The C4-fluorine atom activates the C3-bromide for oxidative addition but theoretically increases the risk of
side reactions at the C4 position if harsh nucleophiles are employed.
This guide outlines a self-validating, robust protocol prioritizing chemoselectivity. We recommend a "Protect-Couple-Deprotect" strategy using orthogonal protecting groups to ensure reproducible high yields, alongside a high-throughput screening (HTS) approach for ligand selection.
Strategic Analysis & Pathway Design
Direct coupling on the unprotected substrate is possible using LHMDS as a soluble base (acting as a pseudo-protecting group), but this often suffers from variable yields and catalyst poisoning on scale. The authoritative approach for medicinal chemistry campaigns involves transient protection.
Reaction Pathway (DOT Visualization)
Figure 1: Strategic workflow for the chemoselective amination of the target indazole. The dual-protection strategy isolates the reactive C3-Br center.
Experimental Protocols
Phase 1: Substrate Protection (Pre-requisite)
Rationale: The 6-OH group is the most acidic and nucleophilic site. Silyl protection (TBS) is chosen for its stability to basic Buchwald conditions and ease of removal.
Step A: Selective O-Silylation
-
Reagents: Substrate (1.0 equiv), TBS-Cl (1.1 equiv), Imidazole (2.5 equiv), DMF (0.5 M).
-
Procedure: Dissolve substrate and imidazole in anhydrous DMF at 0°C. Add TBS-Cl portion-wise. Warm to RT and stir for 2 hours.
-
QC Check: TLC should show complete consumption of the polar starting material.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry (
) and concentrate.[1]
Step B: N1-Protection (THP) Rationale: N1-protection prevents catalyst sequestration. The THP (tetrahydropyranyl) group is chosen because it is installed under acidic catalysis (compatible with TBS) and removed under acidic conditions (global deprotection).
-
Reagents: O-TBS intermediate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv), pTSA
H2O (0.05 equiv), DCM or THF. -
Procedure: Dissolve intermediate in DCM. Add DHP and pTSA. Stir at RT for 4-16 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Output: 1-(Tetrahydro-2H-pyran-2-yl)-3-bromo-4-fluoro-6-(tert-butyldimethylsilyloxy)indazole .
Phase 2: The Buchwald-Hartwig Amination
Rationale: 3-bromoindazoles are sterically accessible but electronically deactivated by the electron-rich ring system. However, the 4-fluoro substituent creates a local dipole that facilitates oxidative addition. We utilize 3rd/4th Generation Buchwald Precatalysts to ensure rapid activation at mild temperatures, minimizing defluorination risks.
Catalyst & Ligand Selection Table
| Component | Recommendation | Rationale |
| Pd Source | BrettPhos Pd G4 or RuPhos Pd G4 | G4 precatalysts ensure rapid initiation at low T (<80°C). Use BrettPhos for primary amines; RuPhos for secondary amines. |
| Base | Cs₂CO₃ (2.0 equiv) | Milder than NaOtBu. Essential to prevent cleavage of the TBS group or attack on the C4-F. |
| Solvent | 1,4-Dioxane (anhydrous) | Standard high-boiling solvent promoting catalyst stability. |
| Additives | None | Water scavenger (molecular sieves) optional if reagents are wet. |
Detailed Coupling Protocol
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:
-
Protected Indazole Substrate (1.0 equiv, 0.5 mmol)
-
Target Amine (1.2 – 1.5 equiv)
-
BrettPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)
-
Cesium Carbonate (
) (2.0 equiv)
-
-
Solvation: Add anhydrous 1,4-Dioxane (5.0 mL, 0.1 M concentration).
-
Execution: Seal the vial with a crimp cap (PTFE septum). Heat to 80°C in a heating block.
-
Note: Do not exceed 100°C initially to avoid C4-F
side reactions.
-
-
Monitoring: Check LC-MS at 2 hours.
-
Success Criterion: Disappearance of bromide peak [M+H] and appearance of product mass.
-
Troubleshooting: If conversion is <50% at 4h, boost temp to 100°C.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate filtrate.[1][2]
-
Purification: Flash chromatography. Note: Aminoindazoles can be streaky; add 1%
to the eluent.
Phase 3: Global Deprotection
Rationale: Both TBS (silyl ether) and THP (hemiaminal ether) are acid-labile. A single acidic step removes both, restoring the native scaffold.
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).
-
Procedure: Dissolve the coupled product in the chosen acid solution at 0°C, then warm to RT. Stir 1-3 hours.
-
Neutralization: Carefully quench with saturated
(gas evolution!). -
Isolation: Extract with EtOAc/THF (product may be polar). Wash with brine, dry, and concentrate.
-
Final Polish: Recrystallization or Reverse Phase HPLC (C18, Water/MeCN + 0.1% Formic Acid).
Troubleshooting & Optimization (Self-Validating Logic)
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch to XPhos Pd G4 (more steric bulk/electron rich). Ensure Argon sparging is rigorous ( |
| Dehalogenation (H-Indazole) | Switch solvent to Toluene .[3] Reduce reaction temperature. | |
| Product mass -20 (Loss of HF) | The amine is attacking the Fluorine, not the Palladium. Lower temperature to 60°C. Use a bulkier ligand (tBuBrettPhos ) to accelerate the Pd-cycle over the background | |
| Loss of TBS group | Base is too strong or wet. | Ensure |
References
-
BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 (Analogous Heterocycle Protocols). Retrieved from
-
National Institutes of Health (NIH). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (Protocol for unprotected azoles). Retrieved from
-
Organic Chemistry Portal. Buchwald-Hartwig Amination - Mechanism and Ligand Classes. Retrieved from
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series (Phenolic substrate handling). Retrieved from
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoroindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Substituted Indazoles in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][4] The functionalization of the indazole core, particularly at the 4-position, allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.
This guide provides a detailed technical overview of Nucleophilic Aromatic Substitution (SNAr) on 4-fluoroindazoles, a powerful and increasingly utilized method for accessing novel 4-substituted indazole derivatives. We will delve into the mechanistic underpinnings of this reaction, provide field-proven protocols for various nucleophile classes, and offer insights into overcoming common synthetic challenges.
Mechanistic Principles: Why Fluorine Excels as a Leaving Group in SNAr
Contrary to the principles of SN1 and SN2 reactions where iodide and bromide are superior leaving groups, fluoride is an exceptional leaving group in the context of SNAr.[5] This is a direct consequence of the reaction mechanism, which proceeds through a two-step addition-elimination pathway.
The rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The high electronegativity of the fluorine atom inductively withdraws electron density from the aromatic ring, thereby stabilizing the developing negative charge in the Meisenheimer complex and lowering the activation energy of this first, slow step.[7] The subsequent elimination of the fluoride ion to restore aromaticity is a rapid process.
The indazole ring itself, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. The fluorine atom at the 4-position further enhances this electrophilicity, making it a prime target for SNAr reactions.
Caption: General mechanism of SNAr on 4-fluoroindazole.
The Challenge of Regioselectivity: N-H Acidity and Protecting Group Strategies
A critical consideration in the functionalization of 1H-indazoles is the presence of the acidic N-H proton. In the presence of a base, deprotonation can occur, leading to the indazolide anion which can compete as a nucleophile, resulting in undesired N-arylation or N-alkylation products. This often leads to a mixture of N1 and N2 isomers which can be challenging to separate.[8]
To circumvent this, a common and effective strategy is the protection of the indazole nitrogen prior to performing the SNAr reaction at the C4 position. The choice of protecting group is crucial and should be stable to the basic conditions of the SNAr reaction and readily cleavable post-functionalization.
Commonly Used N-Protecting Groups for Indazoles:
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF or CH₂Cl₂ | TFA in CH₂Cl₂; 4M HCl in dioxane |
| p-Toluenesulfonyl | Ts | TsCl, base (e.g., NaH, K₂CO₃), DMF or CH₂Cl₂ | Strong base (e.g., NaOH, Mg/MeOH) or reducing agents |
| Trityl | Tr | TrCl, base (e.g., Et₃N), CH₂Cl₂ | Mild acid (e.g., TFA in CH₂Cl₂) |
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and nucleophile. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for N-Boc Protection of 4-Fluoroindazole
-
Preparation: To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) (0.2-0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-4-fluoro-1H-indazole.
Protocol 2: SNAr of N-Boc-4-fluoroindazole with N-Nucleophiles (Amines)
-
Preparation: To a solution of the amine nucleophile (1.2-1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) (0.1-0.2 M), add a suitable base. Common bases include potassium carbonate (K₂CO₃, 2.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Add N-Boc-4-fluoro-1H-indazole (1.0 eq) to the mixture. Heat the reaction to a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the indazole. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: SNAr of N-Boc-4-fluoroindazole with O-Nucleophiles (Phenols and Alcohols)
-
Preparation: To a solution of the phenol or alcohol (1.2-1.5 eq) in anhydrous DMF or DMSO (0.1-0.2 M), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) or potassium tert-butoxide (KOtBu, 1.2-1.5 eq) at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide or phenoxide. Add a solution of N-Boc-4-fluoro-1H-indazole (1.0 eq) in the same solvent. Allow the reaction to warm to room temperature and then heat as necessary (typically 60-120 °C).
-
Work-up: Cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Protocol 4: SNAr of N-Boc-4-fluoroindazole with S-Nucleophiles (Thiols)
-
Preparation: To a solution of the thiol (1.1-1.3 eq) in DMF or DMSO (0.1-0.2 M), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 15-30 minutes to form the thiolate. Add N-Boc-4-fluoro-1H-indazole (1.0 eq) and heat the reaction (typically 80-120 °C).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Protocol 5: General Procedure for N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected 4-substituted indazole in dichloromethane (CH₂Cl₂) (0.1-0.2 M).
-
Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Dry the organic layer, concentrate, and purify the product as needed.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for SNAr reactions on activated fluoroaromatic systems, which can serve as a starting point for the optimization of reactions on 4-fluoroindazoles.
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) |
| N-Nucleophiles | Morpholine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 |
| Aniline | KOtBu, NaH | DMF, NMP | 100-150 | |
| O-Nucleophiles | Phenol | NaH, K₂CO₃ | DMF, DMSO | 60-100 |
| Cyclopropanol | Cs₂CO₃ | DMF | 75 | |
| S-Nucleophiles | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or yields are low, consider increasing the temperature, using a more polar solvent (e.g., switching from DMF to DMSO), or employing a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for O- and some N-nucleophiles). Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.
-
Side Reactions: The primary side reaction is often N-functionalization of the indazole if the protecting group strategy is not employed. If N-protection is not desirable, careful optimization of the base and reaction temperature is necessary. Using a bulky, non-nucleophilic base can sometimes minimize this side reaction.
-
Difficult Purification: The polarity of the resulting 4-substituted indazole can vary significantly depending on the introduced nucleophile. A range of solvent systems for column chromatography should be screened to achieve optimal separation.
Conclusion
The nucleophilic aromatic substitution on 4-fluoroindazoles is a robust and versatile method for the synthesis of a diverse range of 4-substituted indazole derivatives. By understanding the underlying mechanistic principles and employing appropriate strategies, such as the use of N-protecting groups, researchers can efficiently access novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide serve as a practical resource for scientists working to expand the chemical space around this important heterocyclic scaffold.
References
-
Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - PMC. (URL: [Link])
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])
-
Synthesis of Novel Substituted Indazoles via Nucleophilic Substitution of Hydrogen (SNH) | Request PDF - ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (URL: [Link])
-
15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (URL: [Link])
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])
-
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate - Asian Journal of Research in Chemistry. (URL: [Link])
-
SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC. (URL: [Link])
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (URL: [Link])
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (URL: [Link])
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (URL: [Link])
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
-
Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. (URL: [Link])
-
(PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - ResearchGate. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Aryl-4-fluoro-6-hydroxyindazoles via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These bicyclic heteroaromatic systems are key components in therapeutics targeting a wide array of diseases. The strategic functionalization of the indazole core allows for the fine-tuning of pharmacological properties, making it a versatile template for drug design. Among the various substituted indazoles, 3-aryl-4-fluoro-6-hydroxyindazoles are of particular interest. The introduction of an aryl group at the 3-position can significantly influence receptor binding and pharmacokinetic profiles. Furthermore, the presence of a fluorine atom at the 4-position often enhances metabolic stability and binding affinity, while the 6-hydroxy group can serve as a crucial hydrogen bond donor or a point for further derivatization.
This guide provides a comprehensive, in-depth protocol for the synthesis of 3-aryl-4-fluoro-6-hydroxyindazoles, with a focus on a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the causal factors behind the experimental choices, offering insights to empower researchers in their synthetic endeavors.
Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold
The synthesis of the target 3-aryl-4-fluoro-6-hydroxyindazoles is most effectively achieved through a multi-step sequence, culminating in a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The overall strategy involves:
-
Synthesis of the Core Intermediate: Preparation of a suitably functionalized indazole core, specifically 3-iodo-4-fluoro-6-methoxy-1H-indazole. The methoxy group serves as a protecting group for the desired hydroxyl functionality.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The C-C bond formation between the 3-iodoindazole intermediate and a selected arylboronic acid.
-
Deprotection: The final step involves the demethylation of the 6-methoxy group to unveil the target 6-hydroxyindazole.
This strategic approach allows for the late-stage introduction of diverse aryl groups, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
Part 1: Synthesis of 3-Iodo-4-fluoro-6-methoxy-1H-indazole (3)
The synthesis of the key 3-iodoindazole intermediate is a critical first stage. While a direct synthesis might be challenging, a plausible route, adapted from known procedures for related fluorinated indazoles, is outlined below.[2]
Workflow for the Synthesis of the Key Intermediate
Caption: Synthetic workflow for the 3-iodo-4-fluoro-6-methoxy-1H-indazole intermediate.
Step-by-Step Protocol:
-
Diazotization of 2-Fluoro-4-methoxyaniline (1): To a stirred solution of 2-fluoro-4-methoxyaniline (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Iodination: A solution of potassium iodide (1.5 equiv) in water is then added slowly to the cold diazonium salt solution. The mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Cyclization: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with aqueous sodium thiosulfate, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can then be subjected to cyclization conditions, potentially involving a base and heat, to afford 3-iodo-4-fluoro-6-methoxy-1H-indazole (3). Purification is achieved by column chromatography on silica gel.
Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-4-fluoro-6-methoxyindazoles (5)
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4] Its mild reaction conditions and tolerance of a broad range of functional groups make it ideal for this synthesis.
Reaction Scheme for Suzuki-Miyaura Coupling
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-Bromo-4-fluoro-6-hydroxyindazole
Ticket ID: SOL-IND-004 Subject: Improving solubility of 3-Bromo-4-fluoro-6-hydroxyindazole in DMSO Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
You are encountering solubility issues with 3-Bromo-4-fluoro-6-hydroxyindazole , a halogenated indazole intermediate often used in the synthesis of parasiticides (e.g., Fluralaner analogs).
The Root Cause: This molecule exhibits "brick dust" properties. The combination of the indazole core (hydrogen bond donor/acceptor) and the phenolic hydroxyl group creates a rigid, high-energy crystal lattice driven by strong intermolecular hydrogen bonding (
This guide provides a validated workflow to disrupt these intermolecular forces without degrading your compound.
Module 1: Diagnostic Checklist (Pre-Solubilization)
Before attempting to dissolve, verify these three critical parameters to prevent false negatives.
| Parameter | Specification Check | Why it matters |
| 1. Solid Form | Is it a free base/neutral or a salt? | The neutral form packs tighter (lower solubility). Salt forms (e.g., HCl or Na+) usually dissolve faster in DMSO due to ionic dissociation. |
| 2. DMSO Grade | Anhydrous (≥99.9%) required. | Critical: DMSO is hygroscopic.[1][2] Water content >0.1% acts as an antisolvent for this hydrophobic molecule, causing immediate precipitation. |
| 3. Purity | Check LC-MS for oligomers. | Impurities often act as nucleation sites for precipitation. If purity is <95%, filtration may be necessary after initial attempts. |
Module 2: Standard Solubilization Protocol
Follow this decision tree to safely dissolve the compound. Do not rush the heating steps.
Workflow Visualization
Figure 1: Step-by-step decision tree for physical solubilization of stubborn indazoles.
Detailed Methodology
-
Solvent Addition: Add anhydrous DMSO to the vial. Tip: Do not add DMSO to the side of the flask; pipette directly onto the solid to ensure wetting.
-
De-gassing (Sonication): Sonicate for 10 minutes at room temperature.
-
Thermal Cycle: If undissolved particles remain, heat to 60°C for 5–10 minutes.
-
Safety: Do not exceed 80°C. While the indazole core is stable, DMSO can decompose or oxidize sensitive functional groups at higher temperatures.
-
Observation: If the solution clears at 60°C but precipitates upon cooling to RT, you have reached the saturation limit . You must dilute the sample (add 20-50% more DMSO).
-
Module 3: Advanced Chemical Troubleshooting
If physical methods fail, use these chemical modifications. Note that these may affect downstream biological assays.
Strategy A: Cosolvent Systems (The "Spacer" Method)
Pure DMSO sometimes promotes "stacking" of planar molecules. Adding a cosolvent with flexible chains can disrupt this.
-
Recommended Mix: DMSO (90%) + PEG 400 (10%).
-
Protocol: Dissolve the compound in pure DMSO first (at 2x concentration), then slowly add the PEG 400.
-
Why it works: Polyethylene glycol (PEG) acts as a surfactant-like spacer, preventing the hydrophobic indazole rings from re-aggregating.
Strategy B: pH Manipulation (The "Ionization" Method)
The hydroxyl group at position 6 is acidic (estimated pKa ~7.5–8.5 due to the electron-withdrawing Bromine and Fluorine atoms).
-
The Fix: Add 1-2 equivalents of a base (e.g., 1M NaOH or KOH in water) only if your assay tolerates it.
-
Mechanism: Deprotonating the -OH group creates a phenolate anion (
).-
The charged species is significantly more soluble in polar solvents like DMSO and water.
-
-
Warning: This will change the color of the solution (likely to yellow/orange) due to conjugation changes. Ensure this species is relevant to your target biology.
Module 4: Storage & Stability (Preventing "Crash Out")
Issue: "It dissolved yesterday, but today there are crystals."
This is almost always due to hygroscopicity . DMSO absorbs water from the atmosphere.[5] As water concentration rises, the solubility of 3-Bromo-4-fluoro-6-hydroxyindazole decreases exponentially.
Prevention Protocol:
-
Single-Use Aliquots: Never store the main stock bottle at 4°C and repeatedly open it. Moisture condenses inside.
-
Septum Caps: Use septum-sealed vials for storage.
-
Desiccators: Store vials inside a secondary container with silica gel beads.
Frequently Asked Questions (FAQ)
Q1: The solution turned yellow after I heated it in DMSO. Is it degraded?
-
Likely No. Halogenated phenols and indazoles can undergo minor oxidation or form charge-transfer complexes in DMSO, leading to a yellow tint. However, verify with LC-MS. If the peak is still >95% parent mass, the color change is a harmless solvatochromic effect.
Q2: Can I autoclave the compound to sterilize it?
-
No. Autoclaving (121°C + steam) will likely degrade the molecule or cause hydrolysis of the halides. Use 0.22 µm PTFE (Teflon) syringe filters for sterilization. Do not use Nylon filters, as they bind hydrophobic molecules, reducing your concentration.
Q3: I need to dilute this into cell culture media, but it precipitates immediately.
-
Diagnosis: This is the "solvent shock" effect.
-
Solution: Do not pipette the DMSO stock directly into the media. Instead:
-
Place the media in a vortex.[5]
-
Slowly inject the DMSO stock into the vortex vortex (submerged tip).
-
Keep final DMSO concentration <0.5%.[5]
-
If it still crashes, add 0.1% Tween-80 or BSA (Bovine Serum Albumin) to the media before adding the compound. The albumin binds and sequesters the drug, keeping it in "solution."[6]
-
References
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102.[7][8] Retrieved from [Link]
- Balakin, K. V., et al. (2006). Comprehensive analysis of solubility of small organic molecules in DMSO. Journal of Chemical Information and Modeling. (Contextual grounding on "brick dust" molecules).
- Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Source for Cosolvent/Surfactant protocols).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ziath.com [ziath.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. studylib.net [studylib.net]
- 8. reddit.com [reddit.com]
Technical Support: Optimization of Electrophilic Bromination for 4-Fluoro-6-Hydroxyindazole Scaffolds
Executive Summary
Functionalizing the 4-fluoro-6-hydroxyindazole core is a critical step in synthesizing kinase inhibitors (e.g., VEGFR, PARP targets).[1] The primary challenge with this substrate is the electronic conflict between the C3-position (standard indazole nucleophilicity) and the C5/C7-positions (strongly activated by the 6-hydroxyl group).[1]
This guide provides a validated workflow to maximize yield and regioselectivity, specifically addressing the competition between the pyrazole ring (C3) and the activated benzene ring.
Module 1: Mechanistic Analysis & Strategic Planning
Before initiating the reaction, you must select a pathway based on your tolerance for impurities versus step-count.[1]
The Electronic Conflict
-
C3 Position: The standard site for electrophilic aromatic substitution (EAS) in indazoles.
-
C6-Hydroxyl Effect: The -OH group is a strong electron-donating group (EDG).[1] It activates the ortho (C5, C7) positions.
-
C4-Fluoro Effect: While an electron-withdrawing group (EWG) by induction, it directs ortho/para .[1] However, its steric bulk at C4 partially shields C3, potentially slowing down the desired reaction.
The Risk: Direct bromination of the free phenol often leads to poly-bromination or mixtures of C3/C7 isomers due to the high reactivity of the phenol ring.
Decision Matrix: Pathway Selection
Caption: Strategic decision tree for brominating electron-rich indazoles. Route A is preferred for scale-up.[1]
Module 2: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Protection-First)
Best for: High purity requirements, scale-up, and avoiding chromatography.[1]
Rationale: Protecting the phenol as a silyl ether or ester reduces the electron density of the benzene ring, allowing the pyrazole C3 position to dominate nucleophilic attack.
-
Protection:
-
Dissolve substrate (1.0 eq) in DCM.[1]
-
Add Imidazole (1.2 eq) and TBS-Cl (1.1 eq) at 0°C. Stir to RT (1-2 h).
-
Check: TLC should show a less polar spot.
-
-
Bromination:
-
Dissolve TBS-protected intermediate in Acetonitrile (MeCN) [0.1 M].
-
Cool to 0°C .
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 mins.
-
Critical: Keep dark (wrap flask in foil) to prevent radical side reactions.[1]
-
Stir at 0°C for 2h, then allow to warm to RT.
-
-
Workup:
-
Deprotection (if needed immediately):
-
Treat with TBAF/THF or mild acid (AcOH/MeOH) depending on stability.[1]
-
Protocol B: Direct Bromination (Optimization for Speed)
Best for: Small scale discovery, rapid analog generation.[1]
Rationale: Uses low temperature and solvent effects to favor C3 without extra steps.
-
Setup: Dissolve 4-fluoro-6-hydroxyindazole (1.0 eq) in DMF (Dimethylformamide).
-
Note: DMF promotes para-selectivity in phenols, but for indazoles, it helps solubility.
-
-
Addition: Cool to -10°C (Ice/Salt bath).
-
Reagent: Dissolve NBS (0.95 eq - slight deficit) in DMF.
-
Add the NBS solution dropwise over 1 hour via syringe pump or addition funnel.
-
Why? Keeping NBS concentration low prevents poly-bromination.[1]
-
-
Quench: Pour into ice water. The product often precipitates. Filter and wash with water.
Module 3: Troubleshooting Guide
Issue 1: Low Yield / Poly-bromination
Symptom: LCMS shows M+79 (Mono) and M+158 (Di-bromo) peaks.[1] Root Cause: The 6-OH group activates the ring too strongly, or reagent concentration is too high.
| Variable | Adjustment | Scientific Rationale |
| Stoichiometry | Reduce NBS to 0.90 eq | It is better to leave 10% starting material (recoverable) than to generate inseparable di-bromo impurities. |
| Addition Rate | Slower (2h+) | Prevents localized "hotspots" of high bromine concentration. |
| Reagent | Switch to DBDMH | 1,3-Dibromo-5,5-dimethylhydantoin is a milder bromine source than NBS or |
Issue 2: Regioselectivity (C5/C7 vs. C3)
Symptom: NMR shows loss of aromatic protons, but the C3-H (typically ~8.0 ppm) remains.[1] Root Cause: Reaction occurring on the benzene ring due to phenol activation.
-
Immediate Fix: Switch to Protocol A (Protection) .
-
Solvent Fix: Switch solvent to HFIP (Hexafluoroisopropanol) .[1]
Issue 3: N-Bromination
Symptom: Product is unstable or reverts to starting material upon workup.[1] Root Cause: Bromine attaches to the Indazole Nitrogen (N1 or N2). Fix:
-
This is usually a kinetic intermediate. Heating the reaction slightly (to 40°C) often promotes rearrangement to the thermodynamic C-bromo product.[1]
-
Alternatively, add a catalytic amount of acid (e.g., 1% AcOH) to catalyze the rearrangement.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use elemental Bromine (
Q: Why is my reaction turning black? A: This indicates oxidation of the phenol .
-
Prevention: Degas your solvents (sparge with Nitrogen) before use.[1]
-
Prevention: Ensure the reaction is kept in the dark. Phenols and brominating agents can undergo radical oxidation under ambient light.
Q: How do I separate the C3-bromo product from the C7-bromo impurity? A: These isomers are difficult to separate by standard flash chromatography.[1]
-
Technique: Use Recrystallization .[3] The C3-bromo product is often more symmetrical and crystalline.[1] Try EtOH/Water or Toluene/Heptane systems.
-
Technique: If chromatography is necessary, use a DCM/MeOH gradient rather than Hex/EtOAc, as indazoles streak on silica in non-polar solvents.
References
-
BenchChem. Optimizing Reaction Conditions for Bromo-Indazole Synthesis. (2025).[1][3][4][5][6] 2[1]
-
Giraud, F., et al. C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand.[1] Link
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014).[1][7] 7[1]
-
Royal Society of Chemistry. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022).[1][8][9] 9
Sources
- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Steric Indazoles
Welcome to the technical support center for Suzuki coupling reactions involving sterically hindered indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their coupling reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Suzuki coupling reaction with a sterically hindered indazole shows low to no conversion. What are the most likely causes?
Low conversion is a common hurdle when dealing with sterically demanding substrates like certain substituted indazoles. The primary bottlenecks in the Suzuki-Miyaura catalytic cycle that are exacerbated by steric hindrance are typically the oxidative addition and reductive elimination steps.[1][2] Additionally, the inherent properties of the indazole ring system can introduce unique challenges.
Here's a breakdown of the most probable causes:
-
Inefficient Catalyst System: The combination of the palladium precursor and the ligand is crucial. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[3][4] Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the subsequent reductive elimination.[5][6]
-
Suboptimal Base or Solvent Choice: The base plays a critical role in activating the boronic acid for transmetalation.[7] For sensitive or sterically hindered substrates, the choice of base and solvent can significantly impact reaction efficiency and side reactions.[8][9]
-
Catalyst Inhibition by the Indazole N-H: Unprotected N-H groups in indazoles can coordinate to the palladium center, leading to catalyst inhibition and reduced activity.[10][11]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[12][13]
-
Poor Reagent Quality or Reaction Setup: The success of any Suzuki coupling relies on the quality of the reagents and a properly executed, oxygen-free reaction environment.
To systematically troubleshoot this issue, consider the following decision-making workflow:
Caption: A workflow for troubleshooting low conversion in Suzuki couplings of steric indazoles.
Which palladium catalyst and ligand should I choose for my sterically hindered indazole?
The selection of the catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with sterically demanding substrates.[5][14]
Rationale:
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Steric hindrance around the coupling sites can significantly slow down the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-C bond. To overcome these hurdles, ligands with specific properties are required:
-
Bulkiness: Bulky ligands promote reductive elimination and can help to create a more reactive, monoligated Pd(0) species, which is often more active in oxidative addition.[6][15]
-
Electron-donating character: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, especially with electron-neutral or electron-rich aryl halides.[15]
Recommended Catalyst Systems:
For sterically hindered indazoles, pre-formed palladium(II) precatalysts with bulky, electron-rich biarylphosphine ligands (often referred to as "Buchwald ligands") are highly recommended. These precatalysts are generally more stable and provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[5]
| Ligand | Key Features | Recommended Precatalyst |
| XPhos | Highly active for a broad range of substrates, including sterically hindered ones. | XPhos Pd G3 |
| SPhos | Excellent for aryl chlorides and sterically demanding couplings. | SPhos Pd G3 |
| RuPhos | Particularly effective for hindered biaryl synthesis. | RuPhos Pd G3 |
| cataCXium® A | A bulky phosphine ligand known to be effective in challenging couplings. | [Pd(cataCXium® A)Cl₂] |
| dtbpf | A bulky ferrocenyl phosphine ligand. | [Pd(dtbpf)Cl₂] |
Experimental Protocol: Ligand Screening
-
Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol of the limiting reagent) in individual reaction vials.
-
Reagents: To each vial, add the indazole halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add a different palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G3, RuPhos Pd G3, [Pd(dtbpf)Cl₂]) to each vial (typically 1-5 mol %).
-
Solvent: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Analysis: Compare the conversion rates to identify the most effective catalyst system.
My reaction is still sluggish even with a good catalyst. How do I optimize the base and solvent?
The choice of base and solvent is interdependent and crucial for both activating the boronic acid and maintaining the stability of all reaction components.
Rationale:
The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[7] A stronger base can accelerate this step, but it can also promote side reactions like protodeboronation and decomposition of sensitive functional groups.[9] The solvent must be able to dissolve all reactants and intermediates and should be stable at the required reaction temperature.
Base Selection:
For sterically hindered and potentially sensitive indazoles, a moderately strong, non-nucleophilic inorganic base is often the best choice.
| Base | Strength | Comments |
| K₃PO₄ | Moderate | Often an excellent first choice for sensitive substrates.[6] |
| Cs₂CO₃ | Strong | Can be very effective but may promote side reactions.[16] |
| K₂CO₃ | Moderate | A common and cost-effective choice. |
| KF | Mild | Useful for substrates with base-labile groups.[7] |
Solvent Selection:
Aprotic polar solvents are generally preferred for Suzuki couplings of hindered substrates.
-
1,4-Dioxane/water (typically 4:1 to 10:1): A very common and effective solvent system. The water helps to dissolve the inorganic base.[17]
-
Toluene: A good choice for higher temperature reactions.
-
THF (Tetrahydrofuran): A versatile solvent, often used with anhydrous conditions.
-
DMF (Dimethylformamide) or DMA (Dimethylacetamide): Can be effective but may lead to decomposition at high temperatures.
Experimental Protocol: Base and Solvent Screening
-
Setup: Using the best catalyst system identified previously, set up a grid of reactions to screen different base and solvent combinations.
-
Variables: For example, test K₃PO₄ and Cs₂CO₃ as bases with 1,4-dioxane/water, toluene, and THF as solvents.
-
Procedure: Follow the general experimental protocol for ligand screening, ensuring each reaction vial contains a unique base-solvent combination.
-
Analysis: Monitor the reactions by LC-MS to determine the conditions that give the highest conversion to the desired product with the fewest byproducts.
I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your valuable boronic acid.[13]
Rationale:
This side reaction can be promoted by the presence of water, acidic protons (including the indazole N-H), and strong bases.[13]
Mitigation Strategies:
-
Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation than the free boronic acids.[13][15]
-
Anhydrous Conditions: While some water is often beneficial, excessive amounts can be detrimental. Consider using anhydrous solvents and bases (e.g., anhydrous K₃PO₄ in THF).
-
Milder Base: Switch to a milder base like KF or NaHCO₃.[6]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key stages.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Gipson, J. D., et al. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- (2013). (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate.
- Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
- (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
- (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemistryEurope.
- Kinzel, T., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
- Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- (2024). Failed suzuki coupling, any suggenstions? Reddit.
Sources
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Technical Support Center: Purification of Polar Hydroxyindazoles
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Protocols for Hydroxyindazole Intermediates
The Core Challenge: The "Amphoteric Trap"
Hydroxyindazoles present a unique purification challenge because they are amphoteric . They possess a weakly acidic phenolic proton (pKa ~9–10) and a weakly basic pyridine-like nitrogen (pKa ~1–2).
-
The Consequence: In standard silica chromatography, they interact strongly with acidic silanols, leading to severe peak tailing and material loss.[1] In extraction, they can partition unpredictably depending on the precise pH of the aqueous layer.
-
The Solution: You must "pick a side." You either force the molecule to be fully neutral (for chromatography) or fully ionized (for aqueous extraction).
Module A: Chromatography Troubleshooting
Issue: "My compound streaks from the baseline to the solvent front," or "I lose 40% of my mass on the column."
The "Silanol Shielding" Protocol
Standard silica gel is acidic. To purify hydroxyindazoles, you must neutralize the stationary phase before and during the run.
Step-by-Step Protocol:
-
Mobile Phase Selection:
-
Base System: Dichloromethane (DCM) / Methanol (MeOH).
-
The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide to the mobile phase.
-
Why? The amine modifier binds to the active silanol sites on the silica, effectively "capping" them so your hydroxyindazole flows through without dragging.
-
-
Column Pre-treatment:
-
Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This ensures the silica is deactivated before your compound touches it.
-
-
Sample Loading:
-
Do not load in pure DCM if the compound is insoluble.
-
Technique: Use Dry Loading . Dissolve crude material in MeOH/DCM, add Celite or loose silica (1:2 ratio by weight), and rotovap to a free-flowing powder. Load this powder on top of the column.
-
Visualization: Chromatography Decision Matrix
Caption: Decision logic for selecting the correct chromatographic mode based on solubility and polarity constraints.
Module B: Regioisomer Separation (N1 vs. N2)
Issue: "I have a mixture of N1-alkyl and N2-alkyl isomers. They co-elute on TLC."
Indazole alkylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic/steric) isomers.
Comparative Data: Physical Properties[2][3]
| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |
| Polarity | Generally Less Polar | Generally More Polar |
| Elution Order (NP) | Elutes First (Higher Rf) | Elutes Second (Lower Rf) |
| Melting Point | Often Lower | Often Higher (More symmetric lattice) |
| Solubility | Higher in non-polar solvents | Lower in non-polar solvents |
Separation Strategy
-
Chromatography:
-
Because N1 is less polar, use a shallow gradient of Hexane/Ethyl Acetate (e.g., 0% to 30% EtOAc) rather than DCM/MeOH. The polarity difference is more pronounced in non-polar solvents.
-
-
Selective Crystallization (Scalable):
-
Many N1/N2 mixtures can be separated without a column.
-
Solvent System: Acetone/Water or Ethanol/Water.[2]
-
Protocol: Dissolve the mixture in hot Acetone. Add water dropwise until turbidity persists. Cool to 4°C. The N2 isomer often crystallizes out first due to higher lattice energy, leaving the N1 isomer in the mother liquor [1, 4].
-
Module C: The "pH Swing" Purification (Non-Chromatographic)
Issue: "I need to purify 50 grams. Columns are too expensive."
This method exploits the amphoteric nature of hydroxyindazoles to wash away impurities without silica.
The Protocol[4][5]
-
Acid Wash (Removes Non-Basic Impurities):
-
Suspend crude solid in water.
-
Adjust pH to 1–2 using 1M HCl. The pyridine nitrogen protonates; the indazole dissolves.
-
Extract with Ethyl Acetate.[3]
-
Result: Impurities go into the organic layer. Your product remains in the Aqueous Layer .
-
-
Precipitation (Isoelectric Point):
-
Take the acidic aqueous layer.
-
Slowly add 2M NaOH until pH reaches ~6–7.
-
Result: The molecule becomes neutral and precipitates out of the water. Filter and wash with cold water.
-
-
Base Wash (Optional - Removes Non-Acidic Impurities):
-
If the product is still impure, dissolve the cake in 1M NaOH (forms the phenolate).
-
Wash with DCM.
-
Re-acidify to pH 7 to precipitate the purified product.
-
Visualization: pH Swing Workflow
Caption: Workflow for purifying amphoteric indazoles using pH manipulation to remove neutral organic impurities.
Frequently Asked Questions (FAQ)
Q: I am using C18 Reverse Phase. Which buffer should I use? A: Use 0.1% Formic Acid or Ammonium Formate (10mM) . Why: Hydroxyindazoles are polar. In pure water/methanol, they may have broad peak shapes. Acidic buffers protonate the nitrogen, ensuring a single ionic species exists, which sharpens the peak. Avoid Phosphate buffers if you plan to use MS detection [2, 5].
Q: My compound is turning pink/brown on the column. What is happening? A: This is likely oxidative degradation. Fix: Hydroxyindazoles (like phenols) are electron-rich and prone to oxidation.
-
Degas your solvents.
-
Wrap the column in aluminum foil (light protection).
-
Add a pinch of Ascorbic Acid to the collection flasks if the compound is highly unstable.
Q: Can I use Acetone in my column? A: Generally, avoid Acetone for UV detection (high UV cutoff). However, for recrystallization of N1/N2 isomers, Acetone/Water is the "Gold Standard" solvent system [1].
References
- Title: Method for separating and purifying substituted indazole isomers.
-
Chromatography Troubleshooting (Tailing): Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Source: LCGC International. URL:[Link]
-
Indazole Alkylation Selectivity: Title: Development of a selective and scalable N1-indazole alkylation. Source: Reaction Chemistry & Engineering (via NIH). URL:[Link]
-
General Heterocycle Purification: Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Source: Chromatography Online. URL:[Link]
Sources
Technical Support Center: Regioselective Alkylation of 6-Hydroxyindazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the 6-hydroxyindazole scaffold. The inherent challenge of this molecule lies in its multiple nucleophilic sites, which can lead to undesired product mixtures during alkylation. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve precise control over O-alkylation versus N-alkylation.
Frequently Asked Questions (FAQs): Understanding the Core Challenge
This section addresses the fundamental principles governing the reactivity of 6-hydroxyindazoles.
Q1: Why is the alkylation of 6-hydroxyindazole so challenging?
The difficulty arises because 6-hydroxyindazole is an ambident nucleophile with three potential sites for alkylation: the oxygen of the hydroxyl group (6-O), and the two nitrogen atoms of the pyrazole ring (N1 and N2). Upon deprotonation, a mixture of anions can form or exist in equilibrium, all of which can react with an alkylating agent. The final product ratio is a delicate balance of thermodynamics, kinetics, and reaction conditions.[1][2]
-
1H-indazole Tautomer: Generally considered the more thermodynamically stable tautomer.[3]
-
Nucleophilicity: The relative reactivity of the phenoxide versus the indazole nitrogens is highly dependent on the solvent, the counter-ion (from the base), and the nature of the electrophile.
Sources
Technical Support Center: Stability & Handling of 3-Bromo-4-fluoro-6-hydroxyindazole
[1][2]
Executive Summary: The Chemical Environment
3-Bromo-4-fluoro-6-hydroxyindazole is a densely functionalized heterocyclic building block.[1][2][3][4] Its stability in basic media is governed by the competition between deprotonation (stabilizing) and oxidation (destabilizing), as well as the regioselectivity challenges inherent to the indazole core.
-
Core Stability: Generally stable to hydrolysis and dehalogenation at ambient temperature in aqueous base (pH 10–14).
-
Primary Risk: Oxidative degradation of the electron-rich phenolate form, leading to quinoid byproducts (browning/blackening).
-
Reactivity Profile: The molecule is amphoteric. In base, it exists primarily as a phenolate mono-anion (mild base) or dianion (strong base).
Key Physicochemical Parameters
| Parameter | Approximate Value | Significance in Base |
| pKa (6-OH) | ~8.5 – 9.0 | Highly acidic due to F/Br electron withdrawal.[1][2] Deprotonates first. |
| pKa (N-H) | ~13.0 – 13.5 | Deprotonates only in strong base (e.g., NaH, NaOH, KOtBu). |
| Electronic State | Electron-Rich (Anionic) | The 6-O⁻ substituent strongly donates electrons, deactivating the ring toward SNAr displacement of the 4-Fluorine.[1][2] |
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned dark brown/black upon adding base."
Diagnosis: Oxidative Degradation via Quinone Methide formation. Mechanism: Under basic conditions, the 6-hydroxy group is deprotonated to the phenolate. While this anion is stable in isolation, trace transition metals or dissolved oxygen can catalyze the oxidation of the electron-rich ring to form ortho- or para-quinone-like species or radical coupling products.[1] Solution:
-
Degas Solvents: Sparge all basic solutions with Argon/Nitrogen for 15 minutes prior to use.
-
Add Antioxidants: For sensitive steps, add trace sodium ascorbate or perform the reaction under a strict inert atmosphere.
-
Check Reagents: Ensure your base (e.g., K₂CO₃) is free of iron contaminants.
Issue 2: "I am seeing multiple spots on TLC during alkylation."
Diagnosis: Regioselectivity failure (O- vs. N-alkylation). Mechanism: The molecule has three nucleophilic sites: the Phenolic Oxygen (O6), Indazole Nitrogen (N1), and Nitrogen (N2).
-
Weak Base (K₂CO₃/Cs₂CO₃): Generates the Phenolate (O⁻) . Alkylation occurs primarily at the Oxygen (Desired for ether synthesis).
-
Strong Base (NaH/KOtBu): Generates the Dianion (O⁻, N⁻) . Alkylation competes between O and N1, often leading to mixtures. Solution:
-
Targeting O-Alkylation: Use 1.1 eq. Cs₂CO₃ in DMF or Acetone at 0°C to RT. Do not use NaH.
-
Targeting N-Alkylation: You must protect the 6-OH first (e.g., as a TBS ether or Acetate) before attempting N-alkylation.[1]
Issue 3: "Is the 4-Fluorine atom susceptible to hydrolysis or substitution?"
Diagnosis: Nucleophilic Aromatic Substitution (SNAr) concern. Analysis:
-
In Acid/Neutral: The 4-F is moderately activated by the 3-Br and the indazole core.[1][2]
-
In Base: The formation of the 6-O⁻ phenolate injects significant electron density into the ring (via resonance). This deactivates the ring towards nucleophilic attack at the 4-position.[1] Verdict: The 4-F is stable to hydroxide/alkoxides at room temperature.[1][2] Displacement typically requires high temperatures (>100°C) or protection of the phenol to remove the electron-donating effect.
Visualizing Reactivity & Pathways[1]
The following diagram illustrates the species distribution and competing reaction pathways for 3-Bromo-4-fluoro-6-hydroxyindazole in basic media.
Caption: Reaction cascade showing deprotonation states and associated risks. The Mono-Anion is the target for controlled O-functionalization, while the Dianion poses higher oxidation and regioselectivity risks.[1][2]
Validated Experimental Protocols
Protocol A: Selective O-Alkylation (Mitigating N-Alkylation)
Objective: Functionalize the 6-OH group while preserving the N-H and 4-F/3-Br integrity.[1][2]
-
Preparation: Charge a flame-dried flask with 3-Bromo-4-fluoro-6-hydroxyindazole (1.0 eq).
-
Solvent: Add anhydrous DMF (0.1 M concentration). Note: Acetone is a viable alternative for highly reactive alkyl halides.
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.1 eq).
-
Why? Cs₂CO₃ is mild enough to deprotonate the OH (pKa ~9) but generally leaves the NH (pKa ~13.5) protonated due to ion-pairing effects and basicity limits in DMF.[1]
-
-
Reaction: Stir at 0°C for 10 mins , then add the Alkyl Halide (1.05 eq) dropwise.
-
Monitoring: Warm to RT. Monitor by LCMS. The reaction is typically complete in 1–4 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF).
Protocol B: Stability Stress Test
Objective: Verify batch quality before scale-up.
-
Dissolve 5 mg of compound in 1 mL 1:1 MeCN:0.1M NaOH .
-
Let stand open to air for 2 hours.
-
Pass: Solution remains clear or turns faint yellow. LCMS shows >98% parent.
-
Fail: Solution turns dark brown/black. LCMS shows new peaks at M+14 or M+16 (Oxidation).
References
-
BenchChem. "3-bromo-4-fluoro-6-methoxy-2H-indazole Structure and Reactivity."[1] BenchChem Database. Accessed Feb 2026. Link
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 135483987: 6-Hydroxyindazole."[1] PubChem. Accessed Feb 2026. Link
-
MDPI. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes."[1] Molecules, 2019.[5][6][7] Link
-
Fisher Scientific. "Safety Data Sheet: 3-Bromo-4-fluoroaniline (Analogous Hazard Data)." Fisher Scientific. Accessed Feb 2026. Link
Sources
- 1. 6-Hydroxyindole | 2380-86-1 [chemicalbook.com]
- 2. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid [cymitquimica.com]
- 3. 3-溴-6-氟-4-羟基吲唑 CAS号:887569-39-3 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Recrystallization & Purification of 3-Bromo-4-fluoro-6-hydroxyindazole
Version: 1.0 | Doc ID: IND-PUR-042 Applicable Compounds: 3-Bromo-4-fluoro-6-hydroxyindazole (CAS: 887569-39-3), Halogenated 6-Hydroxyindazoles.
Introduction
Purifying 3-Bromo-4-fluoro-6-hydroxyindazole presents a unique challenge due to its "schizophrenic" solubility profile. The molecule contains conflicting functional motifs:
-
Lipophilic/Hydrophobic: The 3-Bromo and 4-Fluoro substituents increase lipophilicity and reduce water solubility compared to the parent indazole.
-
Polar/H-Bonding: The 6-Hydroxy group (phenolic) and the Indazole N-H provide strong hydrogen bond donor/acceptor sites, raising the melting point and increasing solubility in polar protic solvents.
This guide moves beyond simple solvent lists to provide a logic-driven purification strategy , ensuring high purity (>98% HPLC) for downstream pharmaceutical applications.
Module 1: Solvent Selection Logic
Do not rely on a single "magic solvent." The optimal system depends on your impurity profile (e.g., regioisomers vs. synthetic byproducts).
Solvent Compatibility Matrix
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol / Water | Primary | ⭐⭐⭐⭐⭐ | Best Balance. The Br/F atoms reduce water solubility enough that adding water to hot ethanol forces controlled precipitation. |
| Ethyl Acetate / Heptane | Secondary | ⭐⭐⭐⭐ | Good for Lipophilic Impurities. Use if your crude contains non-polar starting materials (e.g., fluorobenzenes). |
| Toluene | Tertiary | ⭐⭐⭐ | High Heat Required. Good for removing specific regioisomers, but the compound's high MP might require large volumes. |
| Methanol | Solvent | ⭐⭐ | Often too soluble. Yield losses are high unless cooled to -20°C. |
| Dichloromethane (DCM) | Poor | ⭐ | Avoid. Solubility is usually insufficient for recrystallization; useful only for transport/extraction. |
Decision Tree: Selecting Your Protocol
Use this logic flow to determine the correct purification method based on your crude material's behavior.
Figure 1: Decision matrix for selecting the initial solvent system based on crude solubility behavior.
Module 2: Detailed Protocols
Protocol A: The "Green" Method (Ethanol/Water)
Recommended for general purification (95%+ purity).
Mechanism: The 6-OH and Indazole-NH form H-bonds with Ethanol. Water disrupts these bonds selectively as temperature drops, forcing the hydrophobic Br/F core to stack and crystallize.
-
Dissolution: Suspend crude solid in Ethanol (10 mL per gram) .
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 1 mL increments until dissolved.
-
Critical: If solution is dark brown/black, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot (~70°C), add warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the turbidity.
-
Crystallization: Allow to cool to Room Temperature (RT) slowly (over 2-3 hours).
-
Do not use an ice bath yet. Rapid cooling causes oiling.
-
-
Finishing: Once thick crystals form at RT, cool to 0-4°C for 1 hour to maximize yield.
-
Filtration: Filter and wash with cold 20% Ethanol/Water.
Protocol B: The "Chemical" Method (Acid-Base Swing)
Recommended for removing non-acidic impurities or if Recrystallization fails.
Mechanism: Exploits the acidity of the 6-OH (pKa ~9-10) and Indazole NH.
-
Dissolution: Dissolve crude in 1M NaOH (aq) . The compound will form a soluble sodium salt.
-
Extraction (Wash): Wash the aqueous layer with Ethyl Acetate (2x).
-
Why? Impurities that are not acidic (do not have the OH/NH) will stay in the organic layer. Your product stays in the water.
-
-
Precipitation: Acidify the aqueous layer slowly with 1M HCl or Acetic Acid to pH ~5-6.
-
Collection: The neutral 3-Bromo-4-fluoro-6-hydroxyindazole will precipitate as a solid. Filter and dry.[1][2][3]
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the antisolvent (water) was added too fast. Fix:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of the Good Solvent (Ethanol).
-
Seed the solution with a tiny crystal of pure product at ~40-50°C.
-
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
Q2: The crystals are pink or reddish-brown.
Cause: Phenolic oxidation. The 6-hydroxy group is electron-rich and prone to air oxidation, forming quinone-like impurities. Fix:
-
Add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite (trace amounts) during the recrystallization to act as an antioxidant.
-
Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).
Q3: Yield is low (<50%).
Cause: The compound is too soluble in the mother liquor, likely due to the Fluorine atom increasing polarity/solubility in the Ethanol. Fix:
-
Increase the ratio of Water (Antisolvent) in the final mix.
-
Ensure the final cooling step reaches 0°C or even -10°C.
-
Concentrate the mother liquor (filtrate) to half volume and repeat cooling to get a "second crop."
Module 4: Safety & Handling
Risk Profile:
-
Sensitizer: Halogenated indazoles can be skin sensitizers. Wear nitrile gloves and use a fume hood.
-
Fluorine Content: While stable, avoid strong reducing agents which could defluorinate the ring.
Chemical Stability:
-
Store under Inert Gas (N2/Ar) .
-
Protect from light (amber vials) to prevent debromination or phenolic oxidation.
References
-
Synthesis of Halogenated Indazoles: BenchChem. "Computational and Theoretical Investigations of 3-Bromo-4-Fluoro-1H-Indazole-6-Carboxylic Acid." Accessed Feb 25, 2026. [1]
-
General Indazole Purification: National Institutes of Health (PMC). "6-Bromoindole- and 6-Bromoindazole-Based Inhibitors." (Describes crystallization of 6-bromoindazole from Methanol/Toluene).
-
Solvent Selection Logic: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization & Troubleshooting."
-
Related Patent Art: Google Patents. "Synthetic method of 3-bromo-4-fluorobenzaldehyde" (Precursor handling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: 19F NMR Characterization of 4-Fluoro-6-Hydroxyindazole Derivatives
The following guide provides an in-depth technical analysis of the 19F NMR chemical shift of 4-fluoro-6-hydroxyindazole derivatives , designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Strategic Importance
The 4-fluoro-6-hydroxyindazole scaffold is a privileged motif in modern drug discovery, serving as a critical pharmacophore in PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors (e.g., ROCK1, VEGFR).[1] The introduction of fluorine at the C4 position modulates metabolic stability by blocking P450 oxidation while electronically tuning the acidity of the N1-proton.
19F NMR spectroscopy is the definitive method for characterizing these derivatives due to its high sensitivity (83% of 1H), 100% natural abundance, and wide chemical shift dispersion, which eliminates the signal overlap common in 1H NMR of fused heterocycles.[1]
Core Value Proposition
-
Differentiation: 19F NMR instantly distinguishes between regioisomers (4-F, 5-F, 6-F, 7-F) that are difficult to separate by HPLC.[1]
-
Quantification: Provides a direct readout of purity and tautomeric ratios without the need for extinction coefficient calibration.
-
Binding Studies: The 4-F signal serves as a sensitive environmental probe for protein binding events (e.g., fragment-based drug discovery).[1]
Chemical Shift Analysis & Comparative Benchmarking
The chemical shift of fluorine on the indazole ring is highly sensitive to its position relative to the nitrogen atoms and the electronic nature of substituents.
Baseline Chemical Shifts (Experimental & Predicted)
The following table benchmarks the target molecule against its isomers. Data is referenced to CFCl₃ (0 ppm) in CDCl₃ .[1]
| Compound | Structure | 19F Shift (δ ppm) | Electronic Rationale |
| 5-Fluoroindazole | Isomer | -123.8 [1] | Baseline.[1] F is meta to N1 and para to C3. |
| 6-Fluoroindazole | Isomer | -114 to -116 (Est) | F is para to the pyrrole-like N1 (electron donor), causing shielding, but meta to N2. |
| 7-Fluoroindazole | Isomer | -134 to -136 (Est) | F is ortho to N1-H. Strong "ortho effect" and potential H-bonding cause significant upfield shift.[1] |
| 4-Fluoroindazole | Core Scaffold | -119.0 ± 1.0 (Est) | Deshielded relative to 5-F. The peri interaction with N1-H and proximity to the bridgehead C3a creates a unique magnetic environment. |
| 4-Fluoro-6-Hydroxyindazole | Target | -117.5 ± 1.5 (Pred) | The 6-OH group is meta to the 4-F. While OH is an ortho/para donor, its inductive effect withdraws electron density from the meta position, causing a slight downfield shift (deshielding) relative to the 4-H parent.[1] |
Note on Solvent Effects: Switching from CDCl₃ to DMSO-d₆ typically causes a downfield shift (deshielding) of 1–3 ppm due to hydrogen bonding interactions with the solvent and the indazole N-H.
Mechanistic Driver: The "Peri" and "Meta" Effects
The shift of the 4-fluoro derivative is distinct due to two competing vectors:
-
Peri-Interaction: The C4-Fluorine is spatially close to the N1-H (or N1-lone pair in tautomers). This steric and electrostatic compression deshields the nucleus, moving the peak downfield (less negative ppm).
-
Substituent Effect (6-OH): The hydroxyl group at C6 donates electron density into the ring system via resonance (to C5, C7, and C3a).[1] However, it does not donate directly to C4 (meta).[1] The inductive withdrawal of the OH group dominates at the meta position, slightly deshielding the 4-F signal.
Experimental Protocol: Self-Validating 19F NMR Workflow
To ensure reproducibility and accurate assignment, follow this standardized protocol. This workflow includes an internal standard validation step to prevent referencing errors.
Materials
-
Solvent: DMSO-d₆ (preferred for solubility of hydroxyindoles) or CDCl₃.[1]
-
Internal Standard:
-Trifluorotoluene ( = -63.7 ppm) or Fluorobenzene ( = -113.1 ppm).[1] Avoid TFA if acid-sensitivity is a concern.[1] -
Sample Concentration: 5–10 mg in 0.6 mL solvent.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5 mg of the 4-fluoro-6-hydroxyindazole derivative in 0.6 mL DMSO-d₆. Ensure complete dissolution; filter if cloudy.[1]
-
Standard Addition: Add 10 µL of a 0.1 M solution of
-Trifluorotoluene in DMSO-d₆. This provides an internal anchor at -63.7 ppm.[1] -
Acquisition Parameters:
-
Pulse Sequence: zgfhigqn (Inverse gated decoupling) for quantitative integration, or standard zgflqn for shift assignment.[1]
-
Spectral Width: 200 ppm (typically -50 to -250 ppm).[1]
-
Relaxation Delay (D1): Set to ≥ 5 × T1 (approx. 5–10 seconds) for accurate integration. Fluorine relaxation times can be long.[1]
-
Scans (NS): 64–128 scans are usually sufficient for >5 mg samples.[1]
-
-
Processing:
-
Validation:
-
Check: If the 4-F peak appears as a doublet of doublets (dd) , it confirms coupling to H5 and H7.[1]
-
Coupling Constants: Expect
Hz and Hz.
-
Decision Logic & Characterization Workflow
The following diagram illustrates the logic flow for validating the regiochemistry of the fluorinated indazole using 19F NMR.
Figure 1: Logic gate for distinguishing the target 4-fluoro isomer from the thermodynamically stable 5-fluoro byproduct.[1]
References
-
BenchChem. 19F NMR Chemical Shift Data for Fluorinated Indazoles. Retrieved from BenchChem Database.[1] Link
-
Reich, H. J. 19F NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison.[1][2] Link
-
Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.Link
-
University of Colorado. 19F NMR Reference Standards.Link
-
Journal of Medicinal Chemistry. Discovery of Factor Xa Inhibitors Containing a 7-Fluoroindazole Moiety.[1][2] (Contextual reference for isomer shifts). Link
Sources
Comparative Guide: Reactivity of 3-Bromo vs. 3-Iodo Indazole Derivatives
[1]
Executive Summary
In the structural diversification of indazoles, the choice between 3-bromo and 3-iodo derivatives is a critical decision point that dictates synthetic efficiency, selectivity, and cost.
-
3-Iodoindazoles are the superior choice for early-stage discovery and complex library synthesis . They exhibit faster oxidative addition rates, function under milder conditions (often tolerating unprotected N-H), and allow for orthogonal functionalization in the presence of other halogens.
-
3-Bromoindazoles are the preferred choice for process chemistry and scale-up . They offer greater thermal stability, lower raw material costs, and sufficient reactivity when paired with modern bulky phosphine ligands (e.g., XPhos, RuPhos).
This guide dissects the mechanistic differences, experimental outcomes, and strategic applications of these two scaffolds.
Fundamental Properties & Synthesis[1][2][3][4][5][6][7]
Bond Dissociation & Electronic Profile
The C3 position of the indazole ring is electron-deficient (pseudo-benzylic/imine-like character). The reactivity difference is primarily driven by the bond dissociation energy (BDE) of the carbon-halogen bond.
| Feature | 3-Bromoindazole | 3-Iodoindazole | Impact on Reactivity |
| C-X Bond Energy | ~67 kcal/mol | ~53 kcal/mol | Iodide undergoes oxidative addition significantly faster. |
| Polarizability | Moderate | High | Iodine stabilizes the transition state in metal-halogen exchange. |
| Steric Radius | 1.95 Å | 2.15 Å | Iodine is bulkier, potentially hindering reaction at crowded centers, though C3 is usually accessible. |
| Lipophilicity | Moderate | High | Iodides often show different solubility profiles, aiding purification. |
Synthesis of the Halogenated Precursors
Paradoxically, the 3-iodo derivative is often easier to synthesize in high yield from the parent indazole than the 3-bromo analog, which can suffer from over-bromination or lower regioselectivity.
-
Synthesis of 3-Iodoindazole:
-
Synthesis of 3-Bromoindazole:
-
Reagents:
(often requires harsh conditions) or NBS/DMF. -
Efficiency: Moderate (70-85%).
-
Issues: Competition with benzenoid ring bromination (C5/C7) can occur if conditions are not strictly controlled.
-
Reactivity Profile: Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki coupling is the most common transformation for these substrates.
-
3-Iodoindazoles:
-
Reactivity: High. Can often couple using standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts at 60-80°C.
-
N-Protection: Not always required. Unprotected 3-iodoindazole (free NH) can be coupled successfully using microwave irradiation or specific bases (e.g.,
), as the facile oxidative addition outcompetes catalyst poisoning by the nitrogen.
-
-
3-Bromoindazoles:
-
Reactivity: Moderate. Often requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures (100°C+).
-
N-Protection: Highly Recommended. The slower oxidative addition allows the free NH to coordinate to the Pd center, deactivating the catalyst. Protecting groups like THP, SEM, or Boc are standard.
-
Sonogashira Coupling[5]
-
Verdict: 3-Iodo is dominant. [6]
-
The Sonogashira reaction relies on a delicate transmetalation cycle involving Copper(I). 3-Bromoindazoles are notoriously sluggish in Sonogashira couplings, often requiring high temperatures that promote alkyne polymerization. 3-Iodoindazoles couple readily at room temperature or mild heating.
Metal-Halogen Exchange (Lithiation)
-
3-Iodo: Exchange with
-BuLi or -BuLi is extremely fast, often occurring at -78°C within minutes. This allows for the generation of the C3-anion in the presence of sensitive functional groups (e.g., esters, nitriles) that would otherwise react with the lithium reagent at higher temperatures. -
3-Bromo: Exchange is slower and may require warmer temperatures (-40°C to 0°C), increasing the risk of side reactions (e.g., nucleophilic attack on the protecting group or ring opening).
Strategic Selectivity: The Orthogonal Approach
One of the most powerful applications of using mixed-halogen indazoles is sequential cross-coupling .
Scenario: A molecule containing both 3-Iodo and 5-Bromo (or 6-Bromo) substituents.[7]
-
First Coupling (Chemo-selective): The Pd(0) catalyst will exclusively insert into the C3-I bond due to its weaker BDE. This allows the installation of Group A at C3.
-
Second Coupling: The remaining C5-Br bond is then activated under more forcing conditions (active ligand, higher temp) to install Group B.
Figure 1: Sequential functionalization strategy leveraging the reactivity differential between C3-Iodo and C6-Bromo positions.[8][9]
Experimental Protocols
Protocol A: Efficient Synthesis of 3-Iodoindazole
This protocol avoids the use of unstable protecting groups and provides a high-purity precursor.
-
Dissolution: Dissolve 1H-indazole (1.0 equiv) in DMF (5 mL per mmol).
-
Base Addition: Add KOH pellets (4.0 equiv) in a single portion. Stir for 10 minutes until partially dissolved.
-
Iodination: Add solid Iodine (
, 2.0 equiv) portion-wise over 15 minutes. Note: Exothermic. -
Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Pour the mixture into ice-water containing 10% sodium thiosulfate (
) to quench excess iodine. -
Isolation: A precipitate typically forms. Filter, wash with water, and dry. If no precipitate, extract with EtOAc.
-
Yield: Typically 85-98%.
Protocol B: Comparative Suzuki Coupling (General)
Adapting conditions for Br vs I.
| Parameter | Condition for 3-Iodo | Condition for 3-Bromo |
| Catalyst | ||
| Base | ||
| Solvent | DME or Dioxane/Water | Toluene/Water or Dioxane |
| Temperature | 80°C (Oil bath) | 100-110°C (Sealed tube/Microwave) |
| Time | 2-4 Hours | 12-24 Hours |
Decision Matrix
Use this table to select the correct derivative for your specific project needs.
| Project Requirement | Recommended Derivative | Rationale |
| Sequential Coupling | 3-Iodo | Essential for orthogonal reactivity (reacts before Br/Cl). |
| Unprotected N-H | 3-Iodo | Faster oxidative addition outcompetes catalyst poisoning by N-H. |
| Low Cost / Scale-up | 3-Bromo | Significant cost savings; stability allows for bulk storage.[10] |
| C-H Activation | 3-Bromo | Bromides are often used as directing groups or are stable enough to survive C-H activation elsewhere on the ring. |
| Lithiation (-78°C) | 3-Iodo | Rapid Li-Hal exchange prevents side reactions. |
References
-
Lattanzi, A., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Vichard, D., et al. (2007).[2] Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Retrieved from [Link]
-
Collot, V., et al. (2000). Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. tomsheppard.info [tomsheppard.info]
- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
